Piperazine-1-carbothialdehyde
Description
Piperazine-1-carbothialdehyde (systematic name: piperazine-1-carbothioamide) is a piperazine derivative featuring a thioamide (-C(S)NH₂) group at the 1-position of the piperazine ring. The thioamide group in such compounds enhances hydrogen bonding and metal chelation capabilities, influencing both reactivity and biological interactions .
Properties
CAS No. |
106712-05-4 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
piperazine-1-carbothialdehyde |
InChI |
InChI=1S/C5H10N2S/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 |
InChI Key |
PCXANUUFJLXZTK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C=S |
Canonical SMILES |
C1CN(CCN1)C=S |
Synonyms |
1-Piperazinecarbothioaldehyde(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives are distinguished by substituents at the 1-position. Key analogs include:
- Piperazine-1-carboxaldehyde : Contains an aldehyde (-CHO) group, offering electrophilic reactivity for bioconjugation .
- Piperazine-1-carbothioamide : Features a thioamide (-C(S)NH₂) group, enhancing solubility and metal-binding properties .
- Piperazine amides/ketones: Derivatives like (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone exhibit improved drug-like solubility and antiparasitic activity .
Physicochemical Properties
Notes:
- Thioamide derivatives (e.g., ) exhibit higher lipophilicity (LogP >1) compared to aldehyde analogs, influencing membrane permeability.
- Substituted derivatives (e.g., nitro or methoxy groups) show variable solubility due to electronic effects .
Key Research Findings
Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., nitro in ) enhance binding to parasitic proteases but reduce solubility.
- Thioamide derivatives (e.g., ) exhibit dual functionality as enzyme inhibitors and metal chelators.
Drug Development Potential: Piperazine amides/ketones (e.g., ) meet Lipinski’s Rule of Five criteria, with favorable Fsp³ (fraction of sp³ carbons >0.5) and low polar surface area (<90 Ų), suggesting oral bioavailability.
Analytical Characterization :
- GC-MS and TLC methods are standardized for piperazine identification, with retention indices and fragmentation patterns documented .
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